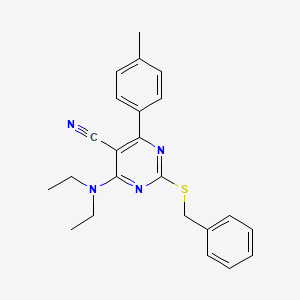
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is an organic compound that belongs to the pyrimidine family Its structure comprises a pyrimidine ring substituted with a benzylsulfanyl group, a diethylamino group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile generally involves multi-step organic reactions:
Formation of pyrimidine ring: : Typically involves condensation reactions starting from simple precursors like urea and β-keto esters.
Substitution reactions: : Benzylsulfanyl and 4-methylphenyl groups are introduced through nucleophilic substitution or coupling reactions.
Functional group manipulations: : Introduction of the diethylamino group often involves amine substitution reactions.
Industrial Production Methods
Industrially, the production of this compound would utilize similar synthetic routes but on a larger scale. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to ensure the purity and structural integrity of the final product. Optimization of reaction conditions—such as temperature, solvent, and catalyst selection—is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is reactive towards various types of chemical transformations:
Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitrile group can be reduced to form corresponding amines or other derivatives.
Substitution: : Halogenations, nitrations, or alkylations at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation (H₂ with Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) to facilitate nucleophilic substitution.
Major Products
Oxidation: : Formation of sulfoxides or sulfones depending on the oxidizing conditions.
Reduction: : Production of primary amines or other reduced forms.
Substitution: : Various halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
This compound finds applications in multiple research fields:
Chemistry: : As a building block in synthesizing more complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: : Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile depends on its target application:
Molecular Targets: : Often interacts with cellular enzymes or receptors, inhibiting or modulating their activity.
Pathways: : Can influence biochemical pathways involving signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-4-(dimethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
2-(Phenylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
Uniqueness
The specific combination of substituents in 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile imparts unique chemical properties, such as enhanced reactivity and potential bioactivity.
Compared to other similar compounds, its specific structural features may offer distinct advantages in certain chemical reactions or biological activities.
Properties
IUPAC Name |
2-benzylsulfanyl-4-(diethylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-4-27(5-2)22-20(15-24)21(19-13-11-17(3)12-14-19)25-23(26-22)28-16-18-9-7-6-8-10-18/h6-14H,4-5,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMDLUSERIVMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
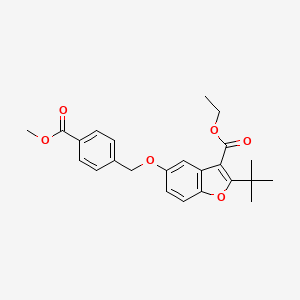
![2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2856952.png)
![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)
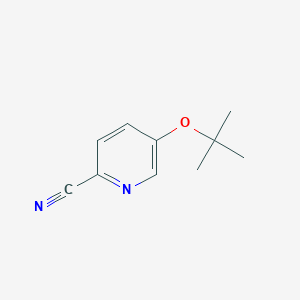

![3-amino-N-[3-(morpholin-4-yl)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2856957.png)
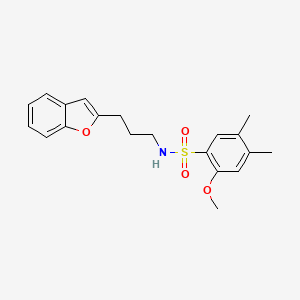
![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)
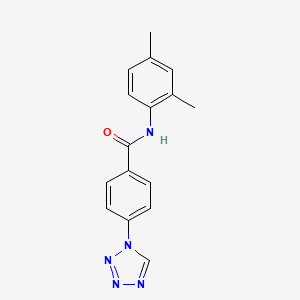
![ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856964.png)
![N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2856965.png)
![3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2856966.png)
![2-chloro-N-{2-methyl-1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]propyl}acetamide](/img/structure/B2856968.png)
![(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2856971.png)
